Cas no 891052-82-7 (2-cyano-N-cyclopropyl-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide)

2-Cyano-N-cyclopropyl-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide is a synthetic organic compound featuring a cyanoacrylamide scaffold with a cyclopropyl substituent and a methoxy-hydroxyphenyl moiety. Its structural design combines electrophilic and hydrogen-bonding functionalities, making it a versatile intermediate in medicinal chemistry and agrochemical research. The presence of the cyano group enhances reactivity in Michael addition reactions, while the phenolic hydroxyl and methoxy groups contribute to solubility and potential bioactivity. This compound is particularly valuable in the development of kinase inhibitors and other bioactive molecules due to its ability to interact with biological targets through multiple binding modes. Its stability under standard laboratory conditions further supports its utility in synthetic applications.
2-cyano-N-cyclopropyl-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide structure
891052-82-7 structure
Product Name:2-cyano-N-cyclopropyl-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide
CAS No:891052-82-7
MF:C14H14N2O3
MW:258.272563457489
CID:5422405
PubChem ID:8197027
Update Time:2025-08-04

2-cyano-N-cyclopropyl-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide Chemical and Physical Properties

Names and Identifiers

    • (E)-2-cyano-N-cyclopropyl-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide
    • 2-cyano-N-cyclopropyl-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide
    • 891052-82-7
    • Z3071320140
    • EN300-26576487
    • 2-Cyano-N-cyclopropyl-3-(4-hydroxy-3-methoxyphenyl)-2-propenamide
    • Inchi: 1S/C14H14N2O3/c1-19-13-7-9(2-5-12(13)17)6-10(8-15)14(18)16-11-3-4-11/h2,5-7,11,17H,3-4H2,1H3,(H,16,18)
    • InChI Key: HBMHOAKMAJTMME-UHFFFAOYSA-N
    • SMILES: C(NC1CC1)(=O)C(C#N)=CC1=CC=C(O)C(OC)=C1

Computed Properties

  • Exact Mass: 258.10044231g/mol
  • Monoisotopic Mass: 258.10044231g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 420
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 82.4Ų

Experimental Properties

  • Density: 1.30±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 522.8±50.0 °C(Predicted)
  • pka: 9.03±0.35(Predicted)

2-cyano-N-cyclopropyl-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26576487-0.05g
2-cyano-N-cyclopropyl-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide
891052-82-7 95.0%
0.05g
$246.0 2025-03-20

Additional information on 2-cyano-N-cyclopropyl-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide

Introduction to 2-cyano-N-cyclopropyl-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide (CAS No. 891052-82-7)

2-cyano-N-cyclopropyl-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide is a complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. The compound, identified by the CAS number 891052-82-7, belongs to a class of molecules that exhibit promising properties for further investigation in drug discovery and development. This article provides a comprehensive overview of the compound, its chemical properties, potential applications, and the latest research findings that highlight its significance in modern medicinal chemistry.

The molecular structure of 2-cyano-N-cyclopropyl-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide is characterized by a cyano group, a cyclopropyl ring, and an allylamide moiety attached to a phenolic backbone. The presence of these functional groups contributes to the compound's reactivity and interaction with biological targets. Specifically, the cyano group can participate in hydrogen bonding and influence the electronic properties of the molecule, while the cyclopropyl ring introduces steric hindrance that can modulate binding affinity. The allylamide moiety and the phenolic substituents with hydroxyl and methoxy groups provide opportunities for diverse interactions with enzymes and receptors.

In recent years, there has been growing interest in exploring novel compounds that can serve as scaffolds for developing therapeutic agents. The structural features of 2-cyano-N-cyclopropyl-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide make it an attractive candidate for further investigation. One of the most compelling aspects of this compound is its potential to interact with biological targets in multiple ways, which could lead to the development of drugs with enhanced efficacy and reduced side effects.

Recent studies have focused on understanding the pharmacological properties of 2-cyano-N-cyclopropyl-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide by employing both computational and experimental approaches. Computational studies have suggested that the compound may exhibit inhibitory activity against various enzymes and receptors involved in inflammatory pathways. For instance, preliminary docking studies have indicated that the molecule could bind to cyclooxygenase (COX) enzymes, which are key targets for nonsteroidal anti-inflammatory drugs (NSAIDs). Additionally, the phenolic substituents in the structure suggest potential interactions with serine proteases, which are implicated in several diseases.

Experimental validation of these computational predictions has been ongoing, with researchers synthesizing analogs of 2-cyano-N-cyclopropyl-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide to assess their biological activity. Early results have shown promising results in vitro, where certain derivatives have demonstrated significant inhibitory effects on COX-1 and COX-2 enzymes. These findings are particularly intriguing given the widespread use of NSAIDs for pain relief and inflammation management. However, it is important to note that in vitro activity does not always translate into clinical efficacy, and further studies are needed to evaluate the compound's pharmacokinetic properties and potential toxicity.

Beyond its potential as an anti-inflammatory agent, 2-cyano-N-cyclopropyl-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide has also been explored for its possible roles in other therapeutic areas. The unique structural motif of this compound has led researchers to investigate its interactions with other biological targets, such as kinases and transcription factors. Preliminary data suggest that certain derivatives may exhibit inhibitory activity against specific kinases involved in cancer pathways, making them candidates for further development as anticancer agents.

The synthesis of 2-cyano-N-cyclopropyl-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide presents both challenges and opportunities for medicinal chemists. The presence of multiple functional groups requires careful consideration during synthetic planning to ensure high yield and purity. However, recent advances in synthetic methodologies have made it possible to access complex molecules like this one more efficiently than ever before. Techniques such as transition-metal catalysis and flow chemistry have been particularly useful in constructing the intricate framework of this compound.

Future directions for research on 2-cyano-N-cyclopropyl-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide include exploring its mechanism of action in greater detail and optimizing its pharmacological properties through structure-based drug design. By leveraging computational tools and high-throughput screening techniques, researchers can identify analogs with improved potency, selectivity, and pharmacokinetic profiles. Additionally, preclinical studies will be essential to assess the safety and efficacy of this compound before it can be considered for human trials.

In conclusion, 2-cyano-N-cyclopropyl-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide (CAS No. 891052-82-7) is a promising candidate for drug discovery with a unique structural framework that offers multiple opportunities for interaction with biological targets. While further research is needed to fully understand its potential therapeutic applications, preliminary findings suggest that this compound may play a significant role in developing new treatments for various diseases. As our understanding of molecular interactions continues to evolve, compounds like this one will undoubtedly contribute to advancements in pharmaceutical chemistry.

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